molecular formula C19H18Cl2N2O5S B2847443 2,4-dichlorophenyl 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethane-1-sulfonate CAS No. 727714-72-9

2,4-dichlorophenyl 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethane-1-sulfonate

Cat. No.: B2847443
CAS No.: 727714-72-9
M. Wt: 457.32
InChI Key: ZMXLLSXZGSEIDN-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethane-1-sulfonate is a specialized synthetic compound designed for advanced chemical and pharmaceutical research. This molecule integrates a 2,4-dichlorophenyl sulfonate ester group, a motif known to influence the biological activity and physicochemical properties of various molecules , with a 4-ethyl-2,5-dioxo-4-phenylimidazolidine (hydantoin) moiety. The hydantoin scaffold is a privileged structure in medicinal chemistry, frequently explored for its diverse bioactivity . The strategic combination of these features makes this chemical a valuable intermediate for constructing more complex molecules, particularly in drug discovery programs targeting neurological disorders, where similar structural motifs have shown relevance . Researchers can utilize this compound as a key building block in organic synthesis, for investigating structure-activity relationships (SAR), or in the development of potential enzyme inhibitors. Its structure suggests potential application as a covalent modifier or a probe in biochemical assays, given the reactivity of the sulfonate ester group. This product is intended for use by qualified laboratory professionals. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,4-dichlorophenyl) 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O5S/c1-2-19(13-6-4-3-5-7-13)17(24)23(18(25)22-19)10-11-29(26,27)28-16-9-8-14(20)12-15(16)21/h3-9,12H,2,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXLLSXZGSEIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CCS(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Urea Derivatives

A prevalent method involves cyclizing N-substituted urea precursors with α-keto esters under acidic conditions:

Reaction Scheme:
$$
\text{Phenylglycine ethyl ester} + \text{Ethyl pyruvate} \xrightarrow{\text{HCl, 80°C}} \text{4-Ethyl-2,5-dioxo-4-phenylimidazolidine}
$$

Optimized Conditions:

Parameter Value
Solvent Ethanol/Water (3:1)
Temperature 80°C
Catalyst 12 M HCl
Reaction Time 6 h
Yield 78%

Asymmetric Synthesis for Chiral Control

Chromatographic resolution using cyclofructan-based CSPs achieves >96% enantiomeric excess (ee) when required:
$$
\text{Racemic mixture} \xrightarrow{\text{CF6 column, MeOH/ACN}} \text{(R)- and (S)-enantiomers}
$$

Sulfonate Group Installation

Direct Sulfonation of Imidazolidinone

Sulfonyl chloride intermediates react with ethanediol under Schotten-Baumann conditions:

Procedure:

  • Prepare 2-chloroethanesulfonyl chloride from ethanesulfonic acid and PCl₅
  • React with imidazolidinone in dichloromethane
  • Neutralize with aqueous NaHCO₃

Critical Parameters:

Factor Optimal Range
Molar Ratio 1:1.2 (imidazolidinone:sulfonyl chloride)
Temperature 0-5°C
Base Triethylamine
Yield 65-72%

Mitsunobu-Type Coupling

Alternative approach using DEAD/PPh₃ system enhances regioselectivity:
$$
\text{Imidazolidinone-OH} + \text{2-Bromoethanesulfonate} \xrightarrow{\text{DEAD, PPh₃}} \text{Target intermediate}
$$

Advantages:

  • Avoids sulfonyl chloride handling
  • Improves yield to 84% with 99% purity

Aromatic Coupling with 2,4-Dichlorophenol

Nucleophilic Aromatic Substitution

Activated phenol derivatives react with ethanesulfonate intermediates under phase-transfer conditions:

Experimental Protocol:

  • Dissolve 2,4-dichlorophenol (1.2 eq) in DMF
  • Add K₂CO₃ (2.5 eq) and PEG-600 (0.1 eq)
  • Introduce sulfonate ester (1 eq) at 50-55°C
  • Maintain for 3 h

Performance Metrics:

Parameter Result
Conversion Rate 93%
Isolated Yield 87%
Purity (HPLC) 99.2%

Pd-Catalyzed Cross-Coupling

For electron-deficient aromatics, Buchwald-Hartwig amination provides an alternative pathway:

Catalytic System:
$$
\text{Pd(OAc)₂ (5 mol\%)} + \text{Xantphos (10 mol\%)}
$$

Reaction Outcomes:

  • Requires higher temperatures (110°C)
  • Lower yield (68%) compared to SNAr

Integrated Process Optimization

Combining stages through Design of Experiments (DoE) reveals critical interactions:

Key Findings:

  • Imidazolidinone sulfonation efficiency directly impacts final coupling yields
  • PEG-600 concentration >0.15 eq causes emulsion formation
  • Optimal DMF/water ratio: 4:1 (v/v)

Scalability Data:

Batch Size (mol) Yield (%) Purity (%)
0.1 87 99.1
1.0 85 98.7
5.0 82 97.9

Analytical Characterization

Final product validation employs:

  • HPLC: C18 column, MeOH/H₂O (70:30), 1 mL/min
  • NMR: Characteristic signals at δ 4.32 (q, SO₂CH₂) and δ 7.25-7.62 (m, aromatic)
  • MS: m/z 513.2 [M+H]⁺ (calculated 512.8)

Chemical Reactions Analysis

Types of Reactions

2,4-dichlorophenyl 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,4-dichlorophenyl 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethane-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichlorophenyl 2-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)ethane-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or antimicrobial effects .

Comparison with Similar Compounds

Etaconazole and Propiconazole

These triazole-based fungicides () share the 2,4-dichlorophenyl group but differ in their heterocyclic cores (1,2,4-triazole vs. imidazolidinone) and substituents. For example:

  • Etaconazole : 1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole.
  • Propiconazole : 1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole.

Key Differences :

  • The target compound replaces the triazole and dioxolane groups with an imidazolidinone-sulfonate system.

Imazalil (Enilconazole)

Imazalil (), a broad-spectrum fungicide, features a 2,4-dichlorophenyl group linked to an imidazole ring via an ether chain. Structural contrasts include:

  • Imazalil : Allyl ether chain and imidazole core.
  • Target Compound: Ethanesulfonate bridge and imidazolidinone core.

Functional Implications :

  • The imidazolidinone’s cyclic urea structure may confer unique hydrogen-bonding interactions, differing from imidazole’s aromatic nitrogen-mediated binding .

Sulfonate-Containing Analogues

For example:

  • 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () integrates a sulfonyl group but retains a triazole-thioether backbone.

Comparison :

  • The target compound’s ethanesulfonate linker may improve metabolic stability compared to thioether or ketone groups, which are prone to oxidation .

Q & A

Q. Advanced Research Focus

  • Synthetic modifications : Replace the 2,4-dichlorophenyl group with other aryl sulfonates (e.g., 4-fluorophenyl) using halogenated ketones .
  • Computational modeling : Density functional theory (DFT) predicts sulfonate ester hydrolysis rates, while molecular docking evaluates imidazolidinone interactions with target proteins.
  • Comparative bioassays : Test derivatives in parallel using standardized cytotoxicity and enzyme inhibition protocols .

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